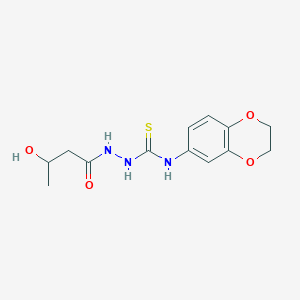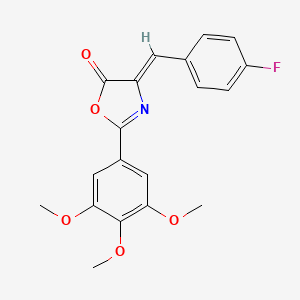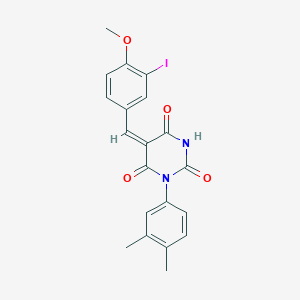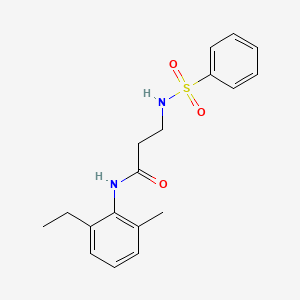![molecular formula C19H20N2O3S B4848509 2-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4848509.png)
2-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
説明
2-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MMB, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound is synthesized using a specific method, which will be discussed in MMB has a unique mechanism of action, which makes it an interesting molecule to study. In this paper, we will explore the scientific research applications of MMB, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 2-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide involves the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting these enzymes and signaling pathways, this compound can induce apoptosis in cancer cells and protect neurons from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, which are involved in the process of programmed cell death. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. In neurons, this compound protects against oxidative stress by activating the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant genes.
実験室実験の利点と制限
One of the advantages of 2-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide for lab experiments is its specificity. This compound targets specific enzymes and signaling pathways, which makes it a useful tool for studying the role of these targets in various biological processes. Another advantage of this compound is its low toxicity, which makes it a safe compound to use in lab experiments.
One limitation of this compound for lab experiments is its solubility. This compound is poorly soluble in water, which can make it difficult to use in certain experiments. Another limitation of this compound is its stability. This compound is sensitive to light and air, which can affect its activity over time.
将来の方向性
There are several future directions for the study of 2-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide. One direction is the development of this compound analogs with improved solubility and stability. Another direction is the study of this compound in combination with other compounds for the treatment of cancer and neurodegenerative diseases. Finally, the study of this compound in animal models will provide valuable information on its efficacy and safety in vivo.
科学的研究の応用
2-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been studied extensively in various scientific research applications. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. This compound has also been shown to protect dopaminergic neurons from oxidative stress, which makes it a potential candidate for the treatment of Parkinson's disease.
特性
IUPAC Name |
2-methylsulfanyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-25-17-9-5-3-7-15(17)18(22)20-16-8-4-2-6-14(16)19(23)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAAQGABNQQOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4848428.png)


![N-(3-nitrophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4848451.png)
![4-{5-methyl-2-[2-(phenylthio)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4848459.png)
![2-(2,3-dimethylphenoxy)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4848470.png)


![N~2~-(3,4-dimethylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4848487.png)

![1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4848495.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4848504.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-cyclohexylpropanoate](/img/structure/B4848528.png)
![6-(4-ethylphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4848534.png)